molecular formula C47H70O3 B1234547 6-Methoxy-2-octaprenyl-1,4-benzoquinone

6-Methoxy-2-octaprenyl-1,4-benzoquinone

Cat. No. B1234547
M. Wt: 683.1 g/mol
InChI Key: AFTBILPWMUSGIN-MYCGWMCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-octaprenyl-1,4-benzoquinone is a polyprenylbenzoquinone that is 1,4-benzoquinone carrying 2-octaprenyl and 6-methoxy substituents;  a precursor of E. coli K12 ubiquinones. It is a polyprenylbenzoquinone and a member of 1,4-benzoquinones.

Scientific Research Applications

Role in Ubiquinone Biosynthesis and Mutant Analysis

6-Methoxy-2-octaprenyl-1,4-benzoquinone is a significant precursor in the biosynthesis of ubiquinone. Research has detailed its isolation and identification in ubiquinone-deficient mutants of Escherichia coli. These mutants accumulating this compound demonstrated mutations in genes like ubiE and ubiF, crucial for ubiquinone biosynthesis (Young et al., 1971). Another study has further elaborated on the isolation of this precursor from E. coli mutants, emphasizing the genetic aspects of these mutations (Stroobant et al., 1972).

Membrane-Associated Reactions in Biosynthesis

The compound's role extends to membrane-associated reactions in ubiquinone biosynthesis. An enzyme, S-adenosyl-L-methionine: 2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinone-O-methyltransferase, was partially purified and identified as crucial for the biosynthesis process. This enzyme, associated with cell membranes, utilizes 6-methoxy-2-octaprenyl-1,4-benzoquinone in its substrate form (Leppik et al., 1976).

Utility in Aerobic Respiration

Investigations into the role of 6-methoxy-2-octaprenyl-1,4-benzoquinone in aerobic respiration in Escherichia coli have revealed its potential utility. Studies have shown that certain analogues of this compound, differing in quinone ring substituents, can function in respiration, highlighting its biochemical significance (Wallace & Young, 1977).

Biosynthetic Pathways in Gram-Negative Bacteria

The compound's presence in various Gram-negative bacteria was explored, underscoring its importance across different bacterial species. This study broadened the understanding of the compound’s biosynthetic pathways and its intergeneric distribution (Whistance et al., 1969).

properties

Product Name

6-Methoxy-2-octaprenyl-1,4-benzoquinone

Molecular Formula

C47H70O3

Molecular Weight

683.1 g/mol

IUPAC Name

2-methoxy-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C47H70O3/c1-36(2)18-11-19-37(3)20-12-21-38(4)22-13-23-39(5)24-14-25-40(6)26-15-27-41(7)28-16-29-42(8)30-17-31-43(9)32-33-44-34-45(48)35-46(50-10)47(44)49/h18,20,22,24,26,28,30,32,34-35H,11-17,19,21,23,25,27,29,31,33H2,1-10H3/b37-20+,38-22+,39-24+,40-26+,41-28+,42-30+,43-32+

InChI Key

AFTBILPWMUSGIN-MYCGWMCTSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC(=O)C=C(C1=O)OC)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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